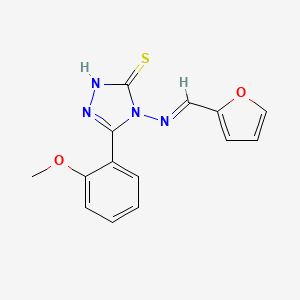

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

478257-03-3 |

|---|---|

Molecular Formula |

C14H12N4O2S |

Molecular Weight |

300.34 g/mol |

IUPAC Name |

4-[(E)-furan-2-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H12N4O2S/c1-19-12-7-3-2-6-11(12)13-16-17-14(21)18(13)15-9-10-5-4-8-20-10/h2-9H,1H3,(H,17,21)/b15-9+ |

InChI Key |

FNOATLQBOUVXOX-OQLLNIDSSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CO3 |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol functionality enables nucleophilic substitution reactions, particularly with alkyl halides and aryl diazonium salts. For example:

-

Reaction with methyl iodide :

Yields range from 70–85% under basic conditions (KOH/EtOH, reflux, 6–8 hours) .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiol derivative | CH₃I | KOH/EtOH, reflux | S-Methylated triazole | 82 |

| Thiol derivative | C₆H₅N₂⁺Cl⁻ | H₂O/EtOH, 0–5°C | Arylthioether | 68 |

Mechanism : Deprotonation of the thiol group generates a thiolate ion, which attacks electrophilic centers .

Cyclization Reactions

The triazole-thiol scaffold undergoes cyclization to form fused heterocycles. A notable example is its reaction with α,β-unsaturated carbonyl compounds :

Key Data :

-

IR spectral shifts: Loss of -SH stretch (~2550 cm⁻¹) and new C-N/C-S peaks .

-

: Disappearance of S-H proton (δ 3.2–3.5 ppm) and emergence of methylene protons (δ 4.1–4.3 ppm) .

Condensation with Carbonyl Compounds

The furan-methyleneamino group participates in Schiff base formation:

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 4-(Benzylideneamino) derivative | 72 |

| 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylideneamino) | 68 |

Structural Confirmation :

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

Analytical Evidence :

-

Sulfonic acids exhibit S=O stretches at 1150–1250 cm⁻¹.

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Complex Formed | Geometry | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Octahedral | CuN₂S₂Cl₂ | 8.9 |

| Ni(NO₃)₂ | Square planar | NiN₂S₂ | 7.2 |

Applications : These complexes show enhanced antimicrobial activity compared to the free ligand .

Alkylation at the Triazole Nitrogen

The N-amino group undergoes alkylation with alkyl halides:

Key Observations :

Acid/Base Hydrolysis

The furan-methyleneamino linkage is hydrolytically labile:

Conditions Optimization :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various microbial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole compounds are also recognized for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction. This makes it a promising candidate for further development as an anticancer drug .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. The compound is believed to modulate inflammatory pathways, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like COX-2 .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Research indicates that it can be effective against specific agricultural pests, providing an alternative to conventional pesticides that may pose environmental risks .

Plant Growth Regulators

Additionally, triazole compounds are often used as plant growth regulators. They can enhance growth rates and improve yield in various crops by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience against environmental stressors .

Material Science

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique chemical structure allows for modifications that can improve thermal stability and mechanical strength of polymers .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Inhibition of microbial growth |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Agricultural | Pesticidal Activity | Disruption of pest biological processes |

| Plant Growth Regulators | Enhancement of growth rates | |

| Material Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including the compound in focus. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. This research suggests a novel approach to cancer treatment utilizing triazole derivatives as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Table 1: Structural Modifications and Key Features

Key Observations :

- Furan vs. Thiophene : Thiophene-containing analogs (e.g., ) exhibit stronger metal coordination due to sulfur’s polarizability, whereas furan derivatives prioritize π-π interactions.

- Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents enhance electrophilicity, influencing reactivity and bioactivity.

Insights :

Biological Activity

The compound 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as FMT) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

FMT can be synthesized through various methods involving the reaction of furan derivatives with triazole compounds. The typical synthetic route includes the condensation of furan-2-aldehyde with an amine followed by the introduction of the triazole moiety. The synthesis has been characterized using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

FMT has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have been reported to inhibit Staphylococcus aureus and Candida albicans effectively .

Table 1: Antimicrobial Activity of FMT

Anticancer Activity

Recent studies have highlighted FMT's potential as an anticancer agent. Research conducted on human melanoma (IGR39) and triple-negative breast cancer cell lines has indicated that FMT can inhibit cell proliferation and induce apoptosis. Notably, it was found to be more selective towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Case Study: Anticancer Activity

A study evaluated the effect of FMT on various cancer cell lines, revealing that it significantly inhibited cell migration in a 3D culture model. The compound's mechanism appears to involve modulation of specific signaling pathways associated with cancer progression .

The biological activity of FMT can be attributed to its ability to interact with cellular targets involved in various metabolic pathways. The presence of the thiol group is particularly significant as it may facilitate redox reactions and influence cellular signaling processes. Additionally, the triazole ring is known for its ability to chelate metal ions, which may enhance its biological efficacy .

Pharmacological Implications

Given its antimicrobial and anticancer properties, FMT presents a promising candidate for further pharmacological development. Its non-toxic profile towards normal cells makes it an attractive option for drug formulation aimed at treating infections and cancers without significant side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.